3,3-Dimethylpiperidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylpiperidine-2,4-dione is a heterocyclic organic compound with the molecular formula C7H11NO2 It is a derivative of piperidine, characterized by the presence of two carbonyl groups at positions 2 and 4, and two methyl groups at position 3
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 3,3-dimethylpiperidine-2,4-dione, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Biochemical Pathways
It is known that piperidine derivatives can lead to the formation of various other derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylpiperidine-2,4-dione can be achieved through several methods. One common approach involves the cyclization of β-keto esters. For instance, the Dieckmann cyclization of β-keto esters in the presence of a base can yield piperidine-2,4-diones . Another method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and substituted piperidine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3,3-Dimethylpiperidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a precursor in the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of polymers and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Piperidine-2,4-dione: Lacks the methyl groups at position 3.
3,3-Dimethylpyrrolidine-2,4-dione: Similar structure but with a five-membered ring.
4,4-Dimethylpiperidine-2,6-dione: Different positioning of the carbonyl groups.
Uniqueness
3,3-Dimethylpiperidine-2,4-dione is unique due to the presence of two methyl groups at position 3, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
3,3-dimethylpiperidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)5(9)3-4-8-6(7)10/h3-4H2,1-2H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJPHMNYLXKYRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCNC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824126-03-5 |
Source
|
Record name | 3,3-dimethylpiperidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.